molecular formula C19H26N4O2 B13904128 2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide

2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide

Cat. No.: B13904128
M. Wt: 342.4 g/mol
InChI Key: MNETYPHAKOATDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-LYS-ALA-BETANA involves the use of mixed anhydrides and activated esters to achieve high yields . The process typically includes the following steps:

    Protection of Amino Groups: The amino groups of lysine and alanine are protected using tert-butyloxycarbonyl (BOC) or carbobenzoxy groups.

    Formation of Mixed Anhydrides: The protected amino acids are converted into mixed anhydrides using reagents like isobutyl chloroformate.

    Coupling Reaction: The mixed anhydrides are then coupled with beta-naphthylamine to form the desired peptide bond.

    Deprotection: The protective groups are removed under mild conditions to yield the final product, H-LYS-ALA-BETANA.

Industrial Production Methods

Industrial production of H-LYS-ALA-BETANA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-LYS-ALA-BETANA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-LYS-ALA-BETANA involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, making it useful in enzymatic assays . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-LYS-ALA-BETANA is unique due to its beta-naphthylamide moiety, which allows for easy spectrophotometric detection. This feature makes it particularly useful in enzymatic assays compared to other similar peptides .

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24)

InChI Key

MNETYPHAKOATDA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N

Origin of Product

United States

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